molecular formula C20H15ClN2O2S2 B4699064 ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE

ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B4699064
M. Wt: 414.9 g/mol
InChI Key: MNDDVQFRJUENAK-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with a chlorophenyl, cyano, and thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The chlorophenyl, cyano, and thiophene groups are introduced through substitution reactions using reagents like chlorobenzene, cyanide sources, and thiophene derivatives.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyridine rings.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-CHLOROPHENYL)-2-CYANO-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLATE
  • ETHYL 2-(4-CHLOROPHENYL)-3-CYANO-5-(THIOPHEN-2-YL)PYRIDINE-4-CARBOXYLATE

Uniqueness

ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific substitution pattern and the presence of the sulfonyl acetate group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S2/c1-2-25-19(24)12-27-20-16(11-22)15(13-5-7-14(21)8-6-13)10-17(23-20)18-4-3-9-26-18/h3-10H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDDVQFRJUENAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
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ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
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ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
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ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
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Reactant of Route 5
ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
Reactant of Route 6
ETHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE

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